Benzoic acid, 3-(sulfoamino)-, 1-ethyl ester

Description

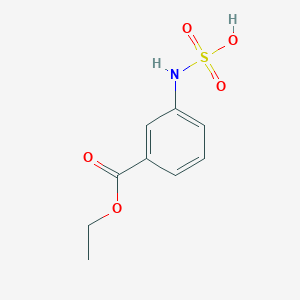

Benzoic acid, 3-(sulfoamino)-, 1-ethyl ester is a sulfonamide-substituted benzoic acid derivative characterized by a sulfoamino (-SO₂NH₂) group at the 3-position of the benzene ring and an ethyl ester moiety at the carboxyl group (1-position).

The compound’s synthesis and applications are inferred from related sulfonamide esters. For instance, benzoic acid derivatives with sulfonamide groups are often utilized in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and stability . Safety data for structurally similar compounds (e.g., benzoic acid, 3-[(methylsulfonyl)amino]-, methyl ester) highlight hazards such as skin/eye irritation and respiratory toxicity, necessitating careful handling .

Properties

CAS No. |

651749-36-9 |

|---|---|

Molecular Formula |

C9H11NO5S |

Molecular Weight |

245.25 g/mol |

IUPAC Name |

(3-ethoxycarbonylphenyl)sulfamic acid |

InChI |

InChI=1S/C9H11NO5S/c1-2-15-9(11)7-4-3-5-8(6-7)10-16(12,13)14/h3-6,10H,2H2,1H3,(H,12,13,14) |

InChI Key |

WFQJZASDHJELHT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(sulfoamino)-, 1-ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 3-(sulfoamino)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(sulfoamino)-, 1-ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Oxidation: The sulfoamino group can undergo oxidation to form sulfonic acid derivatives.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products Formed

Hydrolysis: 3-(sulfoamino)benzoic acid and ethanol.

Oxidation: 3-(sulfoamino)benzenesulfonic acid.

Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 3-(sulfoamino)-, 1-ethyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(sulfoamino)-, 1-ethyl ester involves its interaction with specific molecular targets and pathways. The sulfoamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to other benzoic acid esters and sulfonamide derivatives (Table 1). Key differences arise from substituent types, positions, and functional groups, which dictate their applications and safety profiles.

*Molecular formula inferred from analogous compounds.

Key Findings

Bioactivity: Sulfonamide derivatives (e.g., 3-[(methylsulfonyl)amino] variant) exhibit broad applications in drug development due to their stability and interaction with biological targets . The 2-acetylamino-methyl ester (Av7) demonstrates potent antitumor activity, inhibiting human gastric, liver, and lung cancer cell lines .

Environmental Impact: Chlorinated and cyano-substituted esters (e.g., 2,3,4,5-tetrachloro-6-cyano variant) are associated with environmental persistence and release from industrial products .

Material Science :

- Boronic acid esters (e.g., 4-ethoxycarbonylphenylboronic acid) are critical in synthesizing organic electronic materials and sensors .

Biological Activity

Benzoic acid, 3-(sulfoamino)-, 1-ethyl ester (CAS Number: C9H11NO5S) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H11NO5S

- Molecular Weight : 233.25 g/mol

- IUPAC Name : this compound

The biological activity of benzoic acid derivatives often involves their interaction with biological membranes and specific molecular targets. The sulfoamino group in this compound may enhance its solubility and bioavailability, potentially leading to increased antimicrobial and anti-inflammatory activities. The proposed mechanisms include:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.

- Anti-inflammatory Properties : It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties against various pathogens. A study demonstrated that derivatives like benzoic acid effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The sulfoamino group may enhance this activity through increased interaction with microbial membranes .

Anti-inflammatory Effects

In vitro studies have shown that compounds similar to benzoic acid can reduce inflammation markers in cell cultures. For instance, benzoic acid derivatives were found to decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cells . This suggests potential therapeutic applications in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 3-(sulfoamino)-, 1-ethyl ester. The results indicated that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, suggesting a promising alternative for treating resistant bacterial strains.

Toxicological Assessment

A toxicological assessment conducted on benzoic acid derivatives revealed that while they possess antimicrobial properties, their safety profiles are crucial for therapeutic applications. The study highlighted that the compound's toxicity was minimal at therapeutic doses but required further investigation into long-term exposure effects .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO5S |

| Molecular Weight | 233.25 g/mol |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Anti-inflammatory Activity | Reduces NO and PGE2 levels |

| Toxicity | Minimal at therapeutic doses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.